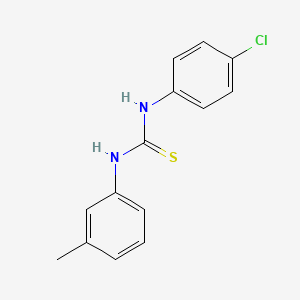
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMBA is a member of the amide class of compounds and is structurally similar to other amides such as lidocaine and procaine. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The precise mechanism of action of N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide is not fully understood, but it is believed to act as a local anesthetic and a sodium channel blocker. The compound has been shown to inhibit the activity of voltage-gated sodium channels in neuronal cells, leading to a decrease in the flow of sodium ions and a subsequent reduction in the generation of action potentials.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide has a range of biochemical and physiological effects, including local anesthesia, anti-inflammatory activity, and cardiovascular effects. The compound has been shown to reduce the release of inflammatory mediators such as prostaglandins and leukotrienes, leading to a reduction in inflammation and pain. Additionally, N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide has been shown to have a range of cardiovascular effects, including vasodilation and a reduction in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide for use in scientific research is its relatively low toxicity and high potency. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide is its relatively short half-life in vivo, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide, including its potential use as a therapeutic agent for various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various biological systems. Finally, the development of new synthetic methods for N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide could lead to the creation of more potent and selective analogs of the compound.
Synthesemethoden
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide can be synthesized through a variety of methods, including the reaction of 2,4-dimethylphenylamine with 2,2-dimethylbutyryl chloride. The reaction typically takes place in the presence of a base such as triethylamine and is carried out under anhydrous conditions. The resulting product is a white crystalline solid with a melting point of around 80-82°C.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide has been extensively studied for its potential use in scientific research, particularly in the fields of pharmacology and toxicology. The compound has been shown to have a range of effects on various biological systems, including the central nervous system, cardiovascular system, and immune system.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-6-14(4,5)13(16)15-12-8-7-10(2)9-11(12)3/h7-9H,6H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFWPBZEZGPBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)


![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)
![2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5823486.png)



![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide](/img/structure/B5823519.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)
![4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5823549.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)